![molecular formula C21H18F2N6O2 B2670526 2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-fluorophenyl)acetamide CAS No. 1251574-23-8](/img/structure/B2670526.png)

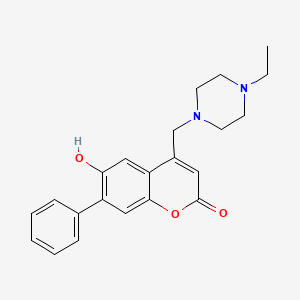

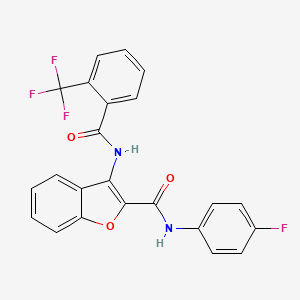

2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-fluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a [1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl moiety, which is a type of triazole . Triazoles are nitrogen-containing heterocyclic compounds that have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, triazoles and their derivatives are typically synthesized through a variety of methods, including the reaction of amides, amines, carbonyls, azides, and alkynes .Aplicaciones Científicas De Investigación

Radioligand Development

The compound DPA-714, which shares structural similarity with the queried compound, has been developed as a selective ligand of the translocator protein (18 kDa). This compound, due to the inclusion of a fluorine atom, is suitable for labeling with fluorine-18 and thus can be used in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).

Potential Anti-Asthma Agents

Compounds in the class of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which are structurally related, have been identified as mediator release inhibitors, suggesting potential application as anti-asthma agents (Medwid et al., 1990).

Probes for A2A Adenosine Receptor

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, similar to the compound , have been shown to be potent and selective antagonists for the human A2A adenosine receptor. These compounds have been developed as pharmacological probes for studying the A2A adenosine receptor (Kumar et al., 2011).

Amplifiers of Phleomycin

Certain derivatives of triazolo[4,3-a]pyrimidine, including those structurally similar to the requested compound, have been identified as amplifiers of phleomycin, a type of antibiotic, against E. coli (Brown et al., 1978).

Antimicrobial Agents

The oxazolidinone analogs, which share a resemblance with the queried compound, have been studied as novel antimicrobial agents, demonstrating in vitro antibacterial activities against a variety of clinically important human pathogens (Zurenko et al., 1996).

Antitumor and Antimicrobial Activities

Enaminones related to the compound have been used in the synthesis of substituted pyrazoles with demonstrated antitumor and antimicrobial activities (Riyadh, 2011).

Unique Mechanism of Tubulin Inhibition

Triazolopyrimidines, like the compound queried, have been explored as anticancer agents with a unique mechanism of inhibiting tubulin polymerization, distinct from that of paclitaxel or vincas (Zhang et al., 2007).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N6O2/c1-12-9-14(7-8-15(12)22)25-20-24-13(2)10-18-27-28(21(31)29(18)20)11-19(30)26-17-6-4-3-5-16(17)23/h3-10H,11H2,1-2H3,(H,24,25)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVCSAPPLHVECF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NN(C(=O)N2C(=N1)NC3=CC(=C(C=C3)F)C)CC(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylbenzenecarboximidamide](/img/structure/B2670449.png)

![3-[(4-Methylphenyl)methyl]-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2670451.png)

![2-Chloro-N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methylpyridine-4-carboxamide](/img/structure/B2670452.png)

![tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2670457.png)